[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine
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Overview
Description
(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine is an organic compound with a complex structure that includes a sulfonyl group, a hydroxypropyl group, and a chlorinated methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine typically involves multiple steps. One common method includes the sulfonylation of a chlorinated methoxy-methylphenyl compound followed by the introduction of a hydroxypropylamine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of sulfonyl and hydroxypropyl groups on biological systems.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the hydroxypropylamine group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine
- (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine
- (5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine
Uniqueness
(5-Chloro-2-methoxy-4-methylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-7-4-10(17-3)11(5-9(7)12)18(15,16)13-6-8(2)14/h4-5,8,13-14H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHILDOXBSUIDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC(C)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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